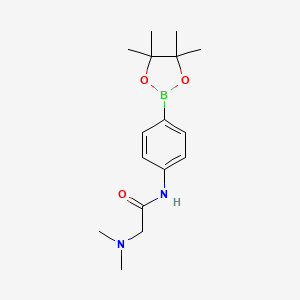

![molecular formula C6H15N3O B1457256 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea CAS No. 1423117-50-3](/img/structure/B1457256.png)

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea

Descripción general

Descripción

Synthesis Analysis

The synthesis of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea involves the reaction of N, N-dimethylformamide (DMF) and methylamine in the presence of sodium carbonate. The resulting product is then treated with a solution of urea in methanol to give 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.Molecular Structure Analysis

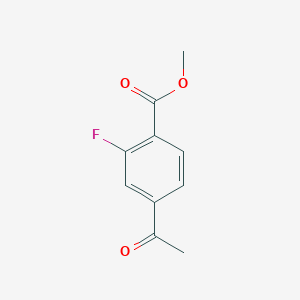

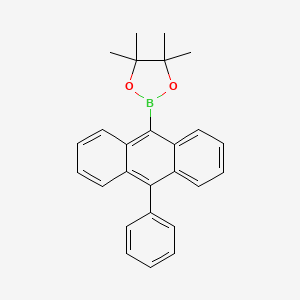

The structure of 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea consists of a urea group that is substituted with a dimethyl and a N-methylaminoethyl group. This unique structure imparts several interesting physical and chemical properties to 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea.Physical And Chemical Properties Analysis

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea has a melting point of 92-95 °C and is soluble in polar solvents such as water and methanol. It has a high boiling point of 242 °C and a vapor pressure of 1.7 × 10^-5 mm Hg at 25 °C.Aplicaciones Científicas De Investigación

Deep Eutectic Solvent for Synthesis

- Synthesis Applications : Dimethyl urea, combined with L-tartaric acid, forms a deep eutectic solvent, facilitating the synthesis of specific organic compounds. This mixture has been employed for the one-pot synthesis of 2-(methylamino)-3-nitrospiro[chromene] and N-methyl-3-nitro-4H-chromen-2-amines, showcasing its utility in organic synthesis processes. The method provides good yields in shorter reaction times, demonstrating the solvent's efficiency and effectiveness in facilitating chemical reactions (Sathish, Nagaraju, & Kashinath, 2021).

Catalytic Activity

- Urease-like Catalytic Activities : Certain dinuclear nickel complexes exhibit urease-like activity, demonstrating the potential for synthetic bioinorganic chemistry to mimic enzyme functions. These complexes have shown to catalyze the hydrolysis of urea, releasing ammonia which can then be used in the synthesis of biologically active products. This research highlights the possibility of designing metal complexes that replicate the functions of metalloenzymes, potentially offering a new approach to catalysis in biological systems (Kundu et al., 2021).

Thermodynamic Properties

- Thermodynamics of Organic Compounds : The study of thermodynamic properties of urea and its derivatives, including various alkyl derivatives, contributes to a deeper understanding of their behavior in different conditions. Such research provides insights into the heat capacities and enthalpies of phase transitions, offering valuable data for the design and analysis of materials and chemical processes (Kabo, Kozyro, Diky, & Simirsky, 1995).

Urea Derivatives and Bioconjugation

- Bioconjugation and Peptide Synthesis : The study of 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and its derivative, 1-(3-dimethylaminopropyl)-3-ethylurea (EDU), in bioconjugation and peptide synthesis reveals the importance of these compounds in biochemistry. EDC, a commonly used reagent for creating peptide bonds, and EDU, its derivative, have implications for understanding and manipulating biochemical processes and molecular structures (Kubilius & Tu, 2017).

Cardiac Myosin Activation

- Cardiac Myosin Activation : Research into sulfonamidophenylethylureas shows their potential as novel cardiac myosin activators. By optimizing urea derivatives, scientists have identified compounds capable of selectively activating cardiac myosin ATPase. This discovery opens up new avenues for treating systolic heart failure, demonstrating the therapeutic potential of urea derivatives in cardiovascular medicine (Manickam et al., 2018).

Safety And Hazards

The safety information for 3,3-Dimethyl-1-[2-(methylamino)ethyl]urea includes several hazard statements: H302, H314, H335. Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

1,1-dimethyl-3-[2-(methylamino)ethyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15N3O/c1-7-4-5-8-6(10)9(2)3/h7H,4-5H2,1-3H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAIFIMODEWLZIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCNC(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-1-[2-(methylamino)ethyl]urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

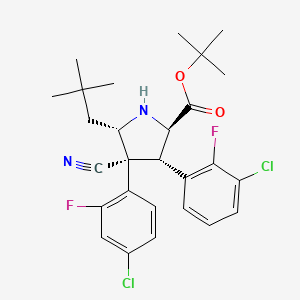

![6-(Trifluoromethyl)imidazo[1,2-a]pyridin-2-amine](/img/structure/B1457176.png)

![1-(2-Bromo-ethyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1457185.png)